REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]([CH3:14])([CH3:13])[C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].Cl.C(N=C=NCCCN(C)C)C.Cl.[CH3:28][NH:29][O:30][CH3:31].C(N(CC)CC)C>ClCCl.O>[C:1]([O:5][C:6](=[O:7])[NH:8][C:9]([C:10](=[O:12])[N:29]([O:30][CH3:31])[CH3:28])([CH3:14])[CH3:13])([CH3:2])([CH3:3])[CH3:4] |f:1.2,3.4|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
86.4 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
N,O-dimethyl hydroxylamine hydrochloride
|
Quantity
|
35.3 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred at ambient temperature for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between DCM and aqueous NaHCO3
|
Type
|
WASH
|
Details
|
The organic layer was washed with 3M aqueous HCl, subsequently with brine before it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC(C)(C)C(N(C)OC)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 38.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |